Cas no 65700-59-6 ((1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl (2Z)-2-methylbut-2-enoate)
![(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl (2Z)-2-methylbut-2-enoate structure](https://pt.kuujia.com/scimg/cas/65700-59-6x500.png)
65700-59-6 structure
Nome do Produto:(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl (2Z)-2-methylbut-2-enoate
(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl (2Z)-2-methylbut-2-enoate Propriedades químicas e físicas
Nomes e Identificadores
-
- (1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl (2Z)-2-methylbut-2-enoate
- 12-Deoxyphorbol-13-angelate-20-acetate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-beta,1b-alpha,4,4a,7a-beta,7b,8,9,9a-decahydro-4a-alpha,7b-beta,9a-beta-trihydroxy-3-acetoxymethyl-1,1,6,8-beta-tetramethyl-, 9-((Z)-2-methylbutenate)
- 65700-59-6
-
- Inchi: InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8-/t16-,19+,20-,21-,25-,26+,27-/m1/s1
- Chave InChI: ZZTJICHINNSOQL-AKVATDITSA-N
- SMILES: CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C
Propriedades Computadas
- Massa Exacta: 472.24618
- Massa monoisotópica: 472.24610348g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 34
- Contagem de Ligações Rotativas: 6
- Complexidade: 1050
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 7
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.5
- Superfície polar topológica: 110Ų
Propriedades Experimentais
- PSA: 110.13
(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl (2Z)-2-methylbut-2-enoate Literatura Relacionada
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
65700-59-6 ((1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl (2Z)-2-methylbut-2-enoate) Produtos relacionados
- 2309475-87-2(2-{[9-(3-Bromophenyl)-1-oxa-4-azaspiro[5.5]undecan-9-yl]oxy}acetic acid)
- 1182425-77-9(2-(4-ethylphenyl)-5-fluorobenzoic Acid)
- 1021253-66-6(2,4-difluoro-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide)
- 681443-17-4(1-(Undec-1-en-3-yl)-1H-1,2,3-benzotriazole)
- 1496438-71-1(Ethanone, 1-(2-bromophenyl)-2-[(3-hydroxypropyl)thio]-)
- 14128-84-8(Copper,bis(1-phenyl-1,3-butanedionato-kO1,kO3)-)
- 18202-11-4(12-Tridecyn-1-ol)
- 1805151-47-6(4-(Difluoromethyl)-3-methoxy-2-(trifluoromethyl)pyridine-5-carboxylic acid)
- 1261455-91-7(2-Hydroxy-5-(trifluoromethyl)mandelic acid)
- 2142-70-3(2'-Iodoacetophenone)
Fornecedores recomendados
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
